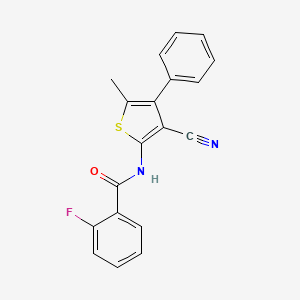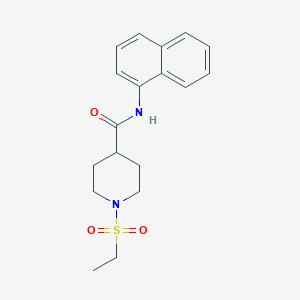![molecular formula C18H18ClN3OS B4828199 3-(4-chlorophenyl)-4-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4828199.png)
3-(4-chlorophenyl)-4-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazole
Overview
Description
3-(4-chlorophenyl)-4-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C18H18ClN3OS and its molecular weight is 359.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.0859111 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Triazoles can bind with a variety of enzymes and receptors in biological systems via diverse non-covalent interactions . This broad range of interactions allows triazoles to display widespread biological activities .
Mode of Action
It’s known that triazoles interact with their targets, leading to changes in the biological system . The nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
Compounds having the 1,2,4-triazole moiety have shown various biological activities, such as antimicrobial, antitubercular, anticancer, anticonvulsant, hypoglycemic, anti-inflammatory, and analgesic activities . These activities suggest that 1,2,4-triazole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with 1,2,4-triazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the triazole derivative .
Cellular Effects
Other triazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of triazole derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 3-(4-chlorophenyl)-4-methyl-5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazole in animal models. Studies on similar compounds suggest that the effects of triazole derivatives can vary with different dosages, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
Other triazole derivatives have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Other triazole derivatives have been shown to interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Other triazole derivatives may be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-5-[2-(4-methylphenoxy)ethylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-13-3-9-16(10-4-13)23-11-12-24-18-21-20-17(22(18)2)14-5-7-15(19)8-6-14/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWRPVFXONUWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NN=C(N2C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4828120.png)

![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4828126.png)
![N-[1-(4-CHLOROPHENYL)PROPYL]-4-FLUOROBENZENE-1-SULFONAMIDE](/img/structure/B4828131.png)


![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]pyrrolidine](/img/structure/B4828152.png)
![5-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-2-methoxyphenyl acetate](/img/structure/B4828153.png)
![2-[({1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4828158.png)
![5-{[3-(Cyclopentylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4828159.png)

![N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE](/img/structure/B4828179.png)
![3-(2-chlorophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4828190.png)
![Ethyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B4828192.png)
